Product packaging for 8-Bromo-5-fluorochroman-4-one(Cat. No.:CAS No. 1092348-60-1)

8-Bromo-5-fluorochroman-4-one

Cat. No.: B2927027
CAS No.: 1092348-60-1
M. Wt: 245.047
InChI Key: WCAVCPZMIKUNBV-UHFFFAOYSA-N
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Description

Overview of the Chroman-4-one Scaffold in Heterocyclic Chemistry

Importance of Halogenated Chroman-4-one Derivatives in Drug Discovery and Organic Synthesis

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—into the chroman-4-one scaffold can profoundly influence its physicochemical and biological properties. numberanalytics.comnumberanalytics.com Halogenation is a fundamental strategy in medicinal chemistry used to modulate factors like lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net In the context of chroman-4-ones, halogenated derivatives have demonstrated a wide spectrum of pharmacological activities.

For instance, studies have shown that the presence of halogen substituents can enhance the antimicrobial and anticancer properties of chromone (B188151) and chromanone derivatives. acs.orgorientjchem.org Specifically, an increase in antibacterial activity has been observed with the presence of fluorine or iodine substituents. acs.org Furthermore, halogenation can serve to create versatile synthetic intermediates. The carbon-halogen bond provides a reactive handle for a variety of cross-coupling reactions and nucleophilic substitutions, facilitating the rapid diversification of the chromanone core and the exploration of a broader chemical space. researchgate.net This is pivotal for developing extensive structure-activity relationships (SAR) in drug discovery programs. nih.gov

Research Rationale for Investigations into 8-Bromo-5-fluorochroman-4-one

The specific investigation into this compound is driven by the synergistic potential of its distinct structural features. The chroman-4-one core provides a proven pharmacophore, while the dual halogenation at positions 8 and 5 introduces unique electronic and steric properties.

The presence of a bromine atom at the 8-position and a fluorine atom at the 5-position is a deliberate design choice. Bromine, a larger and more polarizable halogen, can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to protein targets. researchgate.net Fluorine, with its high electronegativity and small size, can alter the acidity of nearby protons, influence molecular conformation, and block metabolic pathways, thereby improving the pharmacokinetic profile of a molecule. researchgate.net

The combination of these two different halogens on the aromatic ring of the chromanone scaffold creates a unique electronic environment and offers multiple points for further synthetic modification. This makes this compound a valuable intermediate for the synthesis of novel compounds with potentially enhanced biological activities. Researchers are interested in exploring how this specific substitution pattern affects the molecule's reactivity and its interactions with various biological targets, paving the way for the development of new therapeutic agents or advanced materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrFO2 B2927027 8-Bromo-5-fluorochroman-4-one CAS No. 1092348-60-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-5-fluoro-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO2/c10-5-1-2-6(11)8-7(12)3-4-13-9(5)8/h1-2H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAVCPZMIKUNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2C1=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of 8 Bromo 5 Fluorochroman 4 One

Influence of Halogen Substituents on Reactivity

Halogen substituents significantly modify the reactivity of the chromanone core through a combination of inductive and resonance effects, as well as steric hindrance. conicet.gov.arlumenlearning.com

Electronic and Steric Effects of Bromine at Position 8

The bromine atom at the 8-position primarily exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect deactivates the benzene (B151609) ring towards electrophilic substitution. lumenlearning.com However, bromine also possesses lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R). libretexts.org While the inductive effect generally outweighs the resonance effect for halogens, the interplay between these two opposing forces can influence the regioselectivity of reactions. lumenlearning.com

The bulky nature of the bromine atom introduces significant steric hindrance around the C-8 position. conicet.gov.ar This steric bulk can direct incoming reagents to other, less hindered positions on the molecule and can influence the conformational preferences of the chromanone ring system. conicet.gov.ar

Electronic and Steric Effects of Fluorine at Position 5

Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), more so than bromine. lumenlearning.com This significantly reduces the electron density of the benzene ring, making it less susceptible to electrophilic attack. conicet.gov.ar Unlike other halogens, the resonance effect of fluorine is generally considered to be weak. The introduction of fluorine can also enhance the lipophilicity of the molecule. conicet.gov.ar

From a steric perspective, the fluorine atom is relatively small and therefore imparts minimal steric hindrance compared to bromine. Its presence is less likely to impede the approach of reagents to the neighboring positions.

Exploration of Reaction Pathways and Mechanisms

The unique substitution pattern of 8-Bromo-5-fluorochroman-4-one opens up several avenues for chemical transformations, particularly nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The halogen atoms on the aromatic ring of this compound are susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups. smolecule.com For instance, 6-fluorochroman-4-one (B116969) has been shown to undergo Friedländer condensation with o-aminobenzaldehyde derivatives, a reaction that proceeds via nucleophilic attack. researchgate.net While specific studies on this compound are limited, the general principles of nucleophilic aromatic substitution (SNAr) would apply. The strong electron-withdrawing effects of the fluorine and the carbonyl group would activate the aromatic ring towards attack by nucleophiles. The position of substitution would be influenced by the combined directing effects of the substituents.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Pd-mediated couplings)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom at the C-8 position of this compound serves as an excellent handle for such transformations. nih.govresearchgate.net Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are particularly prevalent in modern organic synthesis. researchgate.netresearchgate.netsioc-journal.cn

In a typical Suzuki-Miyaura coupling, the C-Br bond would undergo oxidative addition to a palladium(0) catalyst. The resulting organopalladium species would then react with a boronic acid or ester in the presence of a base, followed by reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. The efficiency and outcome of these reactions are often dependent on the choice of catalyst, ligands, base, and solvent. princeton.edu The development of such reactions for this compound would enable the synthesis of a diverse library of derivatives with modified properties.

Reaction TypeReagents and ConditionsExpected Outcome
Nucleophilic Aromatic SubstitutionNucleophile (e.g., amine, alkoxide), Base, SolventSubstitution of the bromine or fluorine atom with the nucleophile.
Suzuki-Miyaura CouplingAryl/vinyl boronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Solvent (e.g., Toluene/Water)Formation of a new C-C bond at the C-8 position.
Heck CouplingAlkene, Pd catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N), Solvent (e.g., DMF)Formation of a new C-C bond with an alkene at the C-8 position.
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu co-catalyst, Base (e.g., Et3N), Solvent (e.g., THF)Formation of a new C-C triple bond at the C-8 position.

Oxidative and Reductive Transformations

The reactivity of this compound is characterized by the transformations of its ketone functional group. These reactions, primarily reductions and oxidations, are fundamental in modifying the chromanone scaffold for various applications.

Reductive Transformations

The carbonyl group at the C-4 position of this compound is susceptible to reduction by various hydride reagents to yield the corresponding alcohol, 8-bromo-5-fluorochroman-4-ol. The choice of reducing agent can influence the stereochemical outcome of the reaction, although for this specific achiral substrate, it primarily affects the reaction conditions and yield.

Commonly employed reducing agents for chroman-4-ones include sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), and diisobutylaluminium hydride (DIBAL-H). researchgate.netingentaconnect.com Catalytic hydrogenation over palladium, platinum, or Raney nickel is also a viable method for the reduction of the carbonyl group in chromones, which are precursors to chroman-4-ones. researchgate.netingentaconnect.com

A widely used and mild reducing agent is sodium borohydride, often in an alcoholic solvent like methanol (B129727) or ethanol. For instance, the reduction of the structurally similar 8-bromo-6-chloro-2-pentylchroman-4-one with NaBH₄ in methanol proceeds efficiently to give the corresponding chroman-4-ol in nearly quantitative yield. nih.govacs.org This suggests a similar high-yielding transformation for this compound. The resulting product of this reduction is 5-bromo-8-fluorochroman-4-ol. nih.gov

Asymmetric hydrogenation of related fluorinated chromanones has also been reported, employing iridium catalysts to achieve dynamic kinetic resolution, which produces chiral halohydrins. rsc.org This indicates the potential for stereoselective reduction of the carbonyl group in the chromanone ring system.

Below is a table summarizing typical reductive transformations applicable to this compound, based on established methods for similar chroman-4-one derivatives.

Table 1: Reductive Transformations of this compound

Reagent Solvent Product Typical Yield (%) Reference
Sodium Borohydride (NaBH₄) Methanol (MeOH) 8-Bromo-5-fluorochroman-4-ol >95 nih.govacs.org
Diisobutylaluminium Hydride (DIBAL-H) THF/Toluene 8-Bromo-5-fluorochroman-4-ol 56 (for a related chromanone) arkat-usa.org

Note: Yields are based on reactions with structurally similar chroman-4-ones and represent expected outcomes.

Oxidative Transformations

The primary oxidative transformation involving this molecular scaffold is the oxidation of the corresponding alcohol, 8-bromo-5-fluorochroman-4-ol, back to the parent ketone, this compound. This reaction is a standard procedure in organic synthesis to regenerate a carbonyl group from a secondary alcohol.

A common and effective reagent for the oxidation of chroman-4-ols is chromic acid, which can be generated in situ from sodium dichromate and sulfuric acid in a suitable solvent like diethyl ether or acetone. arkat-usa.orgamanote.com This method has been successfully applied to the oxidation of various chromanols to their respective chromanones, often in good yields. arkat-usa.org

The oxidation process restores the C4-carbonyl functionality, which is a key structural feature of the chromanone core.

Table 2: Oxidative Transformation of 8-Bromo-5-fluorochroman-4-ol

Reagent Solvent Product Typical Yield (%) Reference

Note: Yield is based on the oxidation of a similar 2-(polyfluoroalkyl)chroman-4-ol.

Computational and Theoretical Investigations of 8 Bromo 5 Fluorochroman 4 One Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These in silico methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized molecular geometry and vibrational frequencies of organic molecules. For chroman-4-one derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p) or 6-31G(d,p), are employed to determine the most stable three-dimensional conformation.

These calculations yield precise data on bond lengths, bond angles, and dihedral angles. For the chroman-4-one scaffold, DFT helps in understanding how substituents, such as bromine and fluorine atoms, influence the planarity and geometry of the heterocyclic and benzene (B151609) rings.

Furthermore, DFT is used to compute the vibrational (infrared and Raman) spectra. Theoretical frequency calculations allow for the assignment of characteristic vibrational modes to specific functional groups. In studies of similar substituted chromones, a good agreement is often found between the calculated and experimental spectra after applying a scaling factor to the computed frequencies. nih.gov This correlation validates the accuracy of the computed molecular structure.

Table 1: Illustrative DFT-Calculated Vibrational Frequencies for a Substituted Chromone (B188151) Scaffold. Note: This data is representative of findings for chromone derivatives and not specific to 8-Bromo-5-fluorochroman-4-one.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
C=O Stretch (Ketone)~1630 - 1690~1630 - 1665
C-C Stretch (Aromatic)~1458 - 1665~1464 - 1652
C-H Stretch (Aromatic)~2905 - 3005~2900 - 2972
C-CHO Stretch~1329 - 1380~1340 - 1360

Data adapted from studies on 3-formylchromone derivatives. nih.gov

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are crucial for understanding a molecule's reactivity and interaction sites.

The MEP map is a visual tool that illustrates the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For a molecule like this compound, the MEP surface would likely show a negative potential (red/yellow) around the carbonyl oxygen and the fluorine atom, indicating sites susceptible to electrophilic attack. Positive potential (blue) regions, indicating susceptibility to nucleophilic attack, would be expected near the hydrogen atoms.

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. In studies of bioactive chromone derivatives, a smaller energy gap has been correlated with higher biological activity. researchgate.net

Table 2: Representative FMO Energy Values for Bioactive Chromone Derivatives. Note: This data is illustrative and not specific to this compound.

CompoundE HOMO (eV)E LUMO (eV)Energy Gap (ΔE) (eV)
Chromone Derivative A-7.21-5.341.87
Chromone Derivative B-7.35-5.701.65
Chromone Derivative C-7.42-5.831.59

Data adapted from theoretical investigations on fluorinated chromone derivatives. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and molecular structure based on the topology of the electron density. nih.gov This analysis identifies critical points in the electron density, such as bond critical points (BCPs), which characterize the nature of interatomic interactions.

For chromone derivatives, QTAIM analysis has been used to characterize the covalent and non-covalent interactions within the molecule. researchgate.net The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can distinguish between shared (covalent) and closed-shell (ionic, van der Waals, or hydrogen bond) interactions. A positive Laplacian value is indicative of non-covalent interactions. nih.gov This method can precisely describe the nature of the C-Br and C-F bonds and any intramolecular hydrogen bonds, providing a deeper understanding of the molecule's electronic framework. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are essential for predicting how a small molecule might interact with biological macromolecules, such as proteins or enzymes. These methods are pivotal in drug discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). proquest.com This method is extensively used to screen for potential drug candidates by estimating the binding affinity and mode of interaction.

Numerous studies have performed molecular docking with chroman-4-one derivatives against various biological targets, including enzymes like cyclooxygenase-2 (COX-2) and β-glucuronidase, as well as receptors implicated in cancer. proquest.comsciencescholar.usnih.gov The process involves placing the ligand into the protein's active site and calculating a "docking score," which represents the binding free energy (in kcal/mol). A more negative score typically indicates a more favorable binding interaction. The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site.

Table 3: Illustrative Molecular Docking Results for Chroman-4-one Derivatives with Various Protein Targets. Note: This data is representative of findings for the chroman-4-one class of compounds and not specific to this compound.

Compound ClassProtein TargetDocking SoftwareBinding Energy (kcal/mol)
Chroman-4-one AnaloguesCyclooxygenase-2 (COX-2)Molegro Virtual Docker-75 to -78
2-Pyrimidinyl Chromen-4-onesCyclooxygenase-2 (COX-2)AutoDock Vina-8.5 to -10.1
Chromen-4-one-Oxadiazolesβ-Glucuronidase-(IC₅₀ = 0.8 to 42.3 µM)
3-Formyl Chromone DerivativesInsulin-Degrading EnzymeAutoDock Vina-8.5

Data compiled from studies on various chroman-4-one and chromone derivatives. nih.govproquest.comsciencescholar.usnih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture from molecular docking. frontiersin.org By simulating the movements of atoms and molecules over time, MD can assess the stability of the docked pose, analyze conformational changes in both the ligand and the protein, and provide a more refined estimation of binding affinity.

For chroman-4-one derivatives, MD simulations, often performed using software like GROMACS, have been used to validate docking results. nih.gov These simulations, typically run for nanoseconds, can confirm whether the key interactions predicted by docking are maintained over time. Analysis of the simulation trajectory, including root-mean-square deviation (RMSD) calculations, can indicate the stability of the ligand within the binding pocket. A stable RMSD value over the simulation time suggests a stable binding complex. nih.gov

Biological and Medicinal Chemistry Research Applications

Anti-Proliferative and Anti-Fungal Research

Derivatives based on the chromone (B188151) and chromanone scaffold have demonstrated significant anti-proliferative activity against a range of human cancer cell lines, including those for colon, breast, and leukemia. mdpi.comnih.gov The mechanisms underlying this activity are multifaceted and involve the induction of programmed cell death (apoptosis) and disruption of the cell cycle. nih.govtandfonline.com

Studies have shown that these compounds can induce apoptosis through both endogenous (mitochondria-related) and exogenous pathways. nih.govtandfonline.com This is often achieved by increasing the expression of pro-apoptotic proteins such as Bax and Bad. nih.govnih.gov Furthermore, certain chromone derivatives have been observed to cause cell cycle arrest, for example, by halting cell progression in the S-phase or G2/M phase in a concentration-dependent manner. nih.govnih.gov Another identified mechanism for their cytotoxic activity is the generation of oxidative stress through an increase in intracellular reactive oxygen species (ROS) and a decrease in glutathione (GSH) concentrations. mdpi.com

Table 3: Anti-Proliferative Activity of Chromanone/Chromone Derivatives
Compound ClassCancer Cell LinesObserved IC50 RangeMechanism of ActionReference
Flavanone/Chromanone DerivativesColon Cancer (SW620, LoVo, etc.)8 µM - 30 µMInduction of oxidative stress, apoptosis, autophagy mdpi.com
Furoxan Derivatives of ChromoneK562 (Leukemia), HepG2 (Liver)1.61 µM - 7.91 µMS-phase cell cycle arrest, induction of apoptosis nih.govnih.gov

Chromone derivatives have emerged as potential antifungal agents, showing activity against various pathogenic fungi, particularly Candida species. nih.govresearchgate.net Research has explored the antifungal and antibiofilm activities of numerous chromone derivatives against a spectrum of species including Candida albicans, Candida glabrata, Candida parapsilosis, and the multidrug-resistant Candida auris. nih.gov

One of the primary mechanisms of action is the inhibition of biofilm formation, a key virulence factor that allows fungi to resist antifungal treatments and host immune responses. nih.govresearchgate.net Certain compounds, such as 6-bromochromone-3-carbonitrile, have been shown to markedly inhibit not only biofilm formation but also cell aggregation and hypha formation, which are prerequisites for biofilm development in C. albicans. nih.gov Transcriptomic analysis revealed that this bromo-substituted derivative downregulates genes related to hypha-forming and biofilm processes. researchgate.net Other studies suggest that the antifungal effect of some chromanone derivatives may occur through action on the fungal plasma membrane, leading to fungicidal activity. mdpi.com The minimum inhibitory concentrations (MICs) for active chromone compounds can range from 5 to 50 µg/mL against various Candida strains. nih.govresearchgate.net

Table 4: Antifungal Spectrum of Chromone Derivatives
Compound ClassFungal SpeciesActivity Range (MIC)Primary MechanismReference
Chromone-3-carbonitriles (e.g., 6-bromo-)C. albicans, C. glabrata, C. parapsilosis, C. auris5 µg/mL - 50 µg/mLInhibition of biofilm and hypha formation nih.govresearchgate.net
(E)-benzylidene-chroman-4-oneCandida spp.62.5 µg/mL - 1000 µg/mLAction on the plasma membrane mdpi.com

Receptor Modulation and Peptidomimetic Studies

The rigid structure of the chroman-4-one and chromone scaffolds makes them suitable for use in the design of peptidomimetics—small molecules that mimic the structure and function of peptides. nih.gov This approach has been successfully applied to develop mimetics of the β-turn in the peptide hormone somatostatin. nih.gov β-turns are critical structural motifs that govern the biological activity of many peptides.

In a proof-of-concept study, researchers used the chroman-4-one scaffold to create compounds that could adopt conformations resembling type II or type II' β-turns. nih.gov They strategically introduced side chains equivalent to the crucial amino acids Tryptophan (Trp8) and Lysine (Lys9) of somatostatin into the 2- and 8-positions of the chromanone ring. When evaluated for their affinity for somatostatin receptors (SSTRs), these novel peptidomimetics displayed Ki values in the low micromolar range for the sst2 and sst4 receptor subtypes, demonstrating their potential as receptor agonists. nih.gov This research highlights the utility of the chromanone framework in translating peptide structural information into non-peptide, drug-like molecules. nih.gov

Ligand-Protein Interactions and Binding Modes

The chroman-4-one scaffold serves as a foundational structure in the design of various biologically active molecules. While specific ligand-protein interaction studies for 8-Bromo-5-fluorochroman-4-one are not extensively detailed in the available literature, research on related chroman-4-one derivatives provides significant insights into their binding modes with various protein targets. These studies underscore the importance of the chroman-4-one core in establishing interactions that drive biological activity.

Research into chroman-4-one derivatives has identified them as inhibitors of several enzymes, including Sirtuin 2 (SIRT2), pteridine reductase 1 (PTR1), and acetylcholinesterase (AChE), and they have also been investigated for their anti-inflammatory and antibacterial properties. acs.orgnih.govnih.govnih.govnih.gov The binding of these compounds is often characterized by a combination of hydrogen bonding, hydrophobic interactions, and sometimes stacking interactions facilitated by the aromatic portion of the scaffold.

For instance, studies on chroman-4-one derivatives as SIRT2 inhibitors have revealed that substituents at the 2-, 6-, and 8-positions are crucial for potent inhibition. acs.orgnih.gov Larger, electron-withdrawing groups at the 6- and 8-positions tend to enhance inhibitory activity. acs.orgnih.gov This suggests that these positions are likely involved in key interactions within the SIRT2 binding pocket.

In the context of antiparasitic activity, chroman-4-one analogues have been studied as inhibitors of PTR1 from Trypanosoma brucei and Leishmania major. nih.gov Crystallographic studies of these complexes have shown that the chroman-4-one moiety can establish hydrogen bonds and that the orientation of the scaffold within the active site influences inhibitory potency. nih.gov

Furthermore, computational docking and molecular dynamics studies on chromanone hybrids have been used to explore their binding to cholinesterases. nih.gov These studies indicate that the chromanone core can fit into the active site of these enzymes, with specific substitutions enhancing the binding affinity. For example, fluorine-containing derivatives have shown high inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

The structural features of this compound, specifically the bromine and fluorine atoms, are expected to influence its electronic properties and potential for forming halogen bonds, which could contribute to its binding affinity and selectivity for specific protein targets. However, without direct experimental or computational data for this specific compound, its precise binding modes remain a subject for future investigation.

Interactive Data Table: Biological Activity of Chroman-4-one Derivatives

Compound ClassProtein TargetKey FindingsReference
Substituted Chroman-4-onesSirtuin 2 (SIRT2)Potent and selective inhibition with IC50 values in the low micromolar range. Larger, electron-withdrawing groups at positions 6 and 8 are favorable for activity. acs.orgnih.gov
Chroman-4-one AnaloguesPteridine Reductase 1 (PTR1)Inhibition of both T. brucei and L. infantum enzymes and parasites. Binding mode confirmed by X-ray crystallography. nih.gov
Spiroquinoxalinopyrrolidine Chromanone HybridsAcetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)Fluorinated derivatives showed the highest inhibitory activities. Molecular dynamics studies suggest better binding than standard drugs for AChE. nih.gov
5,7-dihydroxy-4-chromanonesMethicillin-resistant Staphylococcus aureus (MRSA)Good antibacterial activity, with potency influenced by the length of the 2-alkyl chain. nih.gov
Chromanone-based derivativesNF-κB PathwayInhibition of NO release and iNOS expression, suggesting anti-neuroinflammatory potential. nih.gov

Advanced Spectroscopic and Structural Characterization of 8 Bromo 5 Fluorochroman 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the connectivity and spatial arrangement of atoms can be determined.

Proton NMR (¹H NMR) spectroscopy offers insights into the different chemical environments of hydrogen atoms within a molecule. In 8-Bromo-5-fluorochroman-4-one, distinct signals are expected for the aromatic and aliphatic protons.

The aromatic region would likely display two signals corresponding to the two protons on the benzene (B151609) ring. The position of these signals is influenced by the electron-withdrawing effects of the bromine, fluorine, and carbonyl groups. The proton at the C6 position is expected to be a doublet of doublets due to coupling with the adjacent proton at C7 and the fluorine atom at C5. The proton at the C7 position would likely appear as a doublet, coupling with the C6 proton.

In the aliphatic region, the two methylene (B1212753) groups of the chroman ring (C2 and C3) would also give rise to distinct signals. The protons at C2, being adjacent to the oxygen atom, are expected to resonate at a lower field (further downfield) compared to the protons at C3, which are adjacent to the carbonyl group. These would likely appear as triplets, assuming coupling to the adjacent methylene group.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-67.20 - 7.40ddJ(H6-H7) = 8.0, J(H6-F5) = 4.0
H-77.00 - 7.20dJ(H7-H6) = 8.0
H-24.50 - 4.70tJ(H2-H3) = 6.5
H-32.80 - 3.00tJ(H3-H2) = 6.5

Note: These are predicted values based on the analysis of similar substituted chroman-4-one structures.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal.

The carbonyl carbon (C4) is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. The aromatic carbons will appear in the range of 110-160 ppm, with their specific shifts influenced by the attached substituents (bromo and fluoro groups). The carbon bearing the fluorine (C5) will show a large one-bond carbon-fluorine coupling constant (¹JCF), while the carbons adjacent to it will exhibit smaller two- and three-bond couplings. The carbons attached to bromine (C8) and oxygen (C8a) will also have characteristic chemical shifts. The aliphatic carbons, C2 and C3, will resonate at higher fields (more upfield).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C265 - 70
C340 - 45
C4190 - 195
C4a120 - 125
C5155 - 160 (d, ¹JCF ≈ 250 Hz)
C6115 - 120
C7125 - 130
C8110 - 115
C8a150 - 155

Note: These are predicted values based on the analysis of similar substituted chroman-4-one structures. 'd' indicates a doublet due to C-F coupling.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons. For this compound, COSY would show correlations between H-6 and H-7 in the aromatic system, and between the protons of the C2 and C3 methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C2, C3, C6, and C7 based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity of the entire molecule. For instance, correlations would be expected from the H-2 protons to C3 and C4, and from the aromatic protons to the quaternary carbons.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

ESI-HRMS is a soft ionization technique that allows for the accurate mass determination of a molecule, typically with an accuracy of a few parts per million (ppm). For this compound (C₉H₆BrFO₂), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated. The high resolution of this technique allows for the determination of the elemental formula by distinguishing between ions of very similar nominal mass. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M+H]⁺ and [M+H+2]⁺).

Table 3: Predicted ESI-HRMS Data for this compound

IonCalculated Exact Mass
[C₉H₆⁷⁹BrFO₂ + H]⁺244.9613
[C₉H₆⁸¹BrFO₂ + H]⁺246.9593

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a synthesized compound. A sample of this compound would be injected into an LC system, and the components of the sample would be separated based on their affinity for the stationary and mobile phases. The eluent from the LC column is then introduced into the mass spectrometer.

A pure sample of this compound would ideally show a single chromatographic peak. The mass spectrum corresponding to this peak would confirm the molecular weight of the compound. The presence of any additional peaks in the chromatogram would indicate impurities, which could then be identified or characterized by their respective mass spectra. This method provides a robust assessment of both the identity and purity of the target compound.

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction is a cornerstone technique for the elucidation of the three-dimensional atomic and molecular structure of a crystalline solid. It provides definitive information on bond lengths, bond angles, and the conformation of the molecule within the crystal lattice.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Single crystal X-ray diffraction (SCXRD) on a suitable crystal of this compound would provide precise atomic coordinates. This data would allow for the unambiguous determination of its molecular structure, including the planarity of the chromanone ring system and the conformation of the dihydropyran ring. Key parameters that would be determined are presented in the hypothetical data table below.

Hypothetical Single Crystal X-ray Diffraction Data for this compound

ParameterHypothetical Value
Chemical FormulaC₉H₆BrFO₂
Formula Weight245.05 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)10.2
c (Å)12.1
α (°)90
β (°)90
γ (°)90
Volume (ų)1048.0
Z4
Calculated Density (g/cm³)1.55
R-factor (%)< 5

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a rapid analytical technique used to identify crystalline phases. The resulting diffractogram, a plot of intensity versus the diffraction angle 2θ, serves as a unique fingerprint for a specific crystalline solid. For this compound, PXRD would be used to confirm the phase purity of a bulk sample and to identify any potential polymorphs.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the vibrational modes of a molecule. These are crucial for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides valuable information about the functional groups present. For this compound, characteristic peaks would be expected for the carbonyl group (C=O), the aromatic C-F and C-Br bonds, and the C-O-C ether linkage.

Hypothetical Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1680StrongC=O (ketone) stretching
~1600, ~1470MediumAromatic C=C stretching
~1250StrongAryl-O-Alkyl ether C-O str.
~1100MediumC-F stretching
~600MediumC-Br stretching

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. It is particularly sensitive to non-polar bonds and can provide detailed information about the molecular framework. The Raman spectrum of this compound would be expected to show characteristic bands for the aromatic ring and other skeletal vibrations.

Electron Microscopy and Surface Analysis

Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) would be employed to study the morphology, particle size, and surface characteristics of solid this compound. This information is particularly important in materials science and pharmaceutical applications to understand the physical properties of the bulk material.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of a sample at high magnifications. An SEM analysis of a solid, crystalline sample of this compound would provide insights into its crystal habit, particle size distribution, and surface features.

If this analysis were performed, researchers would typically look for:

Crystal Shape and Size: The general geometry of the crystals (e.g., needles, plates, prisms) and their average dimensions.

Surface Texture: The presence of any surface features such as steps, kinks, or defects on the crystal faces.

Agglomeration: The tendency of individual particles to cluster together.

The data obtained would be crucial for understanding the material's physical properties, such as its solubility and dissolution rate, which are important in various applications.

Hypothetical SEM Data for this compound

ParameterHypothetical ObservationSignificance
Crystal HabitAcicular (needle-like) crystalsMay influence powder flow and packing density.
Average Particle Size50-100 µmImpacts surface area and dissolution characteristics.
Surface MorphologySmooth crystal faces with some evidence of terracingSuggests a layer-by-layer crystal growth mechanism.

Transmission Electron Microscopy (TEM) for Microstructure

Transmission Electron Microscopy (TEM) offers much higher resolution than SEM, allowing for the characterization of a material's internal structure or microstructure. To perform TEM on an organic compound like this compound, the sample would need to be prepared as a very thin film or dispersed onto a TEM grid.

A TEM analysis could potentially reveal:

Crystallinity: By using selected area electron diffraction (SAED), one could determine if the sample is crystalline, polycrystalline, or amorphous.

Lattice Fringes: In high-resolution TEM (HR-TEM), it might be possible to visualize the atomic lattice of the crystal, providing information about the arrangement of molecules.

Defects: The presence of any dislocations, stacking faults, or other imperfections within the crystal structure could be identified.

This level of microstructural detail is fundamental for correlating the atomic-level structure with the macroscopic properties of the compound.

Hypothetical TEM Data for this compound

ParameterHypothetical ObservationSignificance
Electron DiffractionSharp, regularly spaced spots in the SAED patternConfirms a well-ordered, single-crystal nature.
Lattice ImagingVisible lattice fringes with a specific d-spacingAllows for the determination of crystallographic planes.
MicrostructureLargely defect-free crystalline domainsIndicates a high degree of structural purity.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. An XPS analysis of this compound would provide a detailed understanding of its surface chemistry.

The expected outcomes of an XPS study would include:

Elemental Composition: Confirmation of the presence of Carbon (C), Oxygen (O), Bromine (Br), and Fluorine (F) on the sample surface and their relative atomic concentrations.

Chemical State Analysis: High-resolution spectra of the C 1s, O 1s, Br 3d, and F 1s regions would reveal the chemical bonding environments of these elements. For example, the C 1s spectrum could be deconvoluted to show contributions from C-C/C-H, C-O, and C=O bonds. Similarly, the O 1s spectrum would distinguish between the carbonyl (C=O) and ether (C-O-C) oxygen atoms.

This information is invaluable for confirming the molecular structure at the surface and for detecting any surface contamination or modification.

Hypothetical XPS Data for this compound

ElementCore LevelHypothetical Binding Energy (eV)Inferred Chemical State
C1s~284.8 (C-C, C-H), ~286.5 (C-O, C-Br, C-F), ~288.5 (C=O)Multiple carbon environments consistent with the structure.
O1s~532.0 (C=O), ~533.5 (C-O-C)Distinction between carbonyl and ether oxygen.
Br3d~70.5Covalent C-Br bond.
F1s~687.0Covalent C-F bond.

Q & A

Q. What are the challenges in achieving enantioselective synthesis of this compound derivatives?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Jacobsen’s salen complexes) can induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC or Mosher ester analysis. Kanto’s high-purity reagents (>97% HLC) reduce racemization risks .

Data Analysis and Experimental Design

How can the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) structure research questions on this compound?

  • Methodological Answer : For feasibility, assess reagent availability (e.g., Kanto’s bromo-fluoro building blocks). Novelty lies in exploring understudied fluorination patterns. Ethical considerations include safe waste disposal (). Relevance ties to drug discovery (’s informer libraries) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies of brominated chromanones?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model IC50_{50} values. ANOVA identifies significant differences between fluorinated/non-fluorinated analogs. Tools like GraphPad Prism ensure reproducibility .

Contradiction and Reproducibility

Q. How do solvent polarity and temperature variations explain conflicting yields in this compound syntheses?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize transition states but may promote side reactions at >80°C. Replicate protocols from and under controlled conditions, using Schlenk lines for moisture-sensitive steps .

Q. Why do computational predictions sometimes mismatch experimental reactivity data for halogenated chromanones?

  • Methodological Answer : Gas-phase DFT models may neglect solvation effects. Use explicit solvent models (e.g., CPCM) or molecular dynamics simulations. Cross-validate with kinetic studies (e.g., Eyring plots) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.